Azide-DSBSO crosslinker

XL-MS affinity enrichment click chemistry

Standard disulfoxide crosslinkers lack an enrichment handle, leaving low-abundance cross-linked peptides undetectable in complex backgrounds. Azide-DSBSO solves this by integrating a bioorthogonal azide tag for dedicated click-chemistry enrichment prior to MS analysis. Key outcomes: • Enables >5,000 cross-links from live K562 cells and 3,209 PPIs from B. subtilis at 1% FDR. • Acid-cleavable C-S bonds plus MS-cleavable spacer ensure unambiguous peptide identification. • 10-hr SCX-optimized protocol reduces sample consumption up to 15-fold, ideal for scarce clinical specimens.

Molecular Formula C24H33N5O12S2
Molecular Weight 647.7 g/mol
Cat. No. B12369486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-DSBSO crosslinker
Molecular FormulaC24H33N5O12S2
Molecular Weight647.7 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCCN=[N+]=[N-]
InChIInChI=1S/C24H33N5O12S2/c1-23(9-2-10-26-27-25)38-13-24(14-39-23,15-42(36)11-7-21(34)40-28-17(30)3-4-18(28)31)16-43(37)12-8-22(35)41-29-19(32)5-6-20(29)33/h2-16H2,1H3
InChIKeyAKLJWXIVLPURNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-DSBSO Crosslinker Overview


Azide-DSBSO crosslinker (CAS 1704097-02-8, C24H33N5O12S2, MW 647.68 g/mol) is a homobifunctional, membrane-permeable, enrichable, and mass spectrometry (MS)-cleavable chemical crosslinker designed for crosslinking mass spectrometry (XL-MS) analysis of protein-protein interactions (PPIs) . The molecule contains two amine-reactive N-hydroxysuccinimide (NHS) ester groups targeting lysine residues with a spacer length of approximately 14 Å, two symmetrical acid-cleavable C–S bonds, and a central bioorthogonal azide tag that enables selective click chemistry-based enrichment of crosslinked peptides . Azide-DSBSO is subject to US Patent Application #15/275,001 and is commercially available at ≥95% purity from multiple suppliers for research use only .

Live-cell compatible, membrane-permeable crosslinking
Azide-enabled click-chemistry enrichment for low-abundance PPIs
Acid-cleavable C–S bonds for dual MS-cleavable peptide identification

Why Generic Crosslinkers Cannot Replace Azide-DSBSO


Although DSBSO-class crosslinkers share a common disuccinimidyl bissulfoxide core, Azide-DSBSO is uniquely engineered with a covalently attached azide moiety that enables copper-free click chemistry-based affinity enrichment of crosslinked peptides [1]. This functional handle is absent in non-tagged DSBSO analogs and distinguishes Azide-DSBSO from alkyne-tagged variants, which require alternative biotin-azide probes for capture . Non-enrichable crosslinkers such as DSS (disuccinimidyl suberate) or DSSO lack any affinity tag entirely, resulting in substantial loss of low-abundance crosslinked peptides in complex backgrounds and necessitating larger sample inputs [2]. The quantitative evidence presented below demonstrates that Azide-DSBSO's specific enrichment capability, combined with its acid-cleavable and MS-cleavable bonds, produces measurable advantages in detection sensitivity, workflow throughput, and sample economy relative to both untagged and alkyne-tagged comparators.

Azide-DSBSO
Generic Crosslinker (e.g., DSSO, DSBU)
Enrichable azide tag for click capture
No enrichment handle; low-abundance crosslinks lost in complex backgrounds
Membrane-permeable; penetrates intact cells
Often non-permeable; limited to lysates or fixed cells
Acid- and MS-cleavable; dual cleavability
Single cleavage chemistry may limit unambiguous peptide assignment

Azide-DSBSO Performance Evidence


Enrichment Efficiency vs DSSO

In a direct comparative enrichment study using recombinant Cas9, Azide-DSBSO crosslinked peptides enriched via DBCO-Sepharose click chemistry yielded 580 detectable crosslinks, compared to approximately 100 crosslinks before enrichment. The estimated enrichment efficiency improved by a factor of 4–5 relative to conventional biotin-streptavidin enrichment [1].

Enrichment Efficiency
Head-to-head
~37–50% crosslink IDs retained vs DSSO (lower retention)
Reported higher retention of enriched crosslinks
Complex HeLa digest; LC-MS/MS
XL-MS affinity enrichment click chemistry crosslink identification

Workflow Preparation Time Advantage

Systematic optimization of in-solution and gas-phase chemistry for Azide-DSBSO-based XL-MS reduced sample preparation time to 10 hours, contrasting with conventional DSBSO workflows that require multi-day preparation [1]. An accelerated 8-hour protocol has also been reported for in-cell DSBSO crosslinking, achieving sample readiness for MS analysis within a single day [2].

Workflow Prep Time
Head-to-head
10 h (optimized SCX) vs multi-day (conventional)
Supports single-day XL-MS experimental cycles
Intact B. subtilis; StageTip SCX
XL-MS workflow sample preparation high-throughput proteomics SCX fractionation

Sample Consumption Reduction

Application of a streamlined StageTip-based strong cation exchange (SCX) protocol for Azide-DSBSO crosslinked samples reduced sample consumption by 15-fold compared to conventional size-exclusion chromatography (SEC)-based Azide-DSBSO XL-MS, while simultaneously doubling the number of identified protein interactions to 3,209 at a 1% false-discovery rate in intact Bacillus subtilis [1].

Sample Efficiency
Head-to-head
15× less sample; 2× more IDs (3,209 interactions at 1% FDR)
Reported significant reduction in material requirement
B. subtilis; StageTip SCX vs SEC
XL-MS sample economy PPI mapping Bacillus subtilis

Cross-Linker Benchmarking

In a systematic optimization of digestion, click chemistry enrichment, LC parameters, and MS fragmentation for Azide-DSBSO crosslinked samples, the number of crosslink spectrum matches (CSMs) from single-shot experiments increased more than twofold compared to previous single-shot measurements [1].

Crosslinker Benchmarking
Cross-study
Highest average crosslink IDs among DSSO, DSBU, CDI, ADH, DHSO
Reported top rank in synthetic library test
p
In Vivo Capability
Class-level
Membrane-permeable; crosslinks intact K562, HEK293 cells
Enables live-cell interactome capture
Demonstrated thousands of crosslinks from living cells
DBCO Enrichment
Class-level
One-step DBCO bead capture; no biotinylation needed
Reduces protocol steps and variability
Copper-free click chemistry; DBCO Sepharose
XL-MS crosslink spectrum matches MS sensitivity in-cell crosslinking

In Vivo Crosslinking Capability

An optimized Azide-DSBSO in vivo crosslinking workflow employing affinity enrichment and size exclusion chromatography yielded more than 5,000 crosslinks from K562 cells and identified 393 nuclear protein-protein interactions, of which 56 had not been previously reported in the STING database [1]. The workflow also demonstrated improved detection of crosslinks on lower-abundance proteins, exemplified by DDX39B in nuclear extracts [1].

In Vivo Capability
Class-level
Membrane-permeable; crosslinks intact K562, HEK293 cells
Enables live-cell interactome capture
Demonstrated thousands of crosslinks from living cells
in vivo XL-MS nucleosome interactome low-abundance protein detection PPI discovery

One-Step DBCO Enrichment

Azide-DSBSO is documented as membrane-permeable, enabling its direct application to living cells for in vivo crosslinking of protein interactions in their native subcellular context [1]. This contrasts with non-membrane-permeable crosslinkers such as BS3, which are restricted to cell lysates or surface protein labeling [2].

DBCO Enrichment
Class-level
One-step DBCO bead capture; no biotinylation needed
Reduces protocol steps and variability
Copper-free click chemistry; DBCO Sepharose
in vivo XL-MS membrane permeability intact cell crosslinking subcellular PPI mapping

Azide-DSBSO Applications


Proteome-Wide In Vivo PPI Mapping

Azide-DSBSO's membrane permeability and azide-enabled enrichment make it the reagent of choice for in vivo crosslinking of PPIs in intact cells, where it has generated >5,000 crosslinks and 56 novel nuclear PPIs in K562 cells using optimized 2D enrichment workflows [1]. This scenario is ideal for researchers requiring comprehensive, native-context PPI networks from living cells, including studies of subcellular compartments such as the nucleus and mitochondria.

Clinical Tissue Interactomics

The 15-fold reduction in sample consumption and 2× increase in PPI identifications demonstrated in Bacillus subtilis with the optimized SCX-based workflow [1] positions Azide-DSBSO as a high-efficiency tool for interactome studies in bacteria and other microorganisms where biomass may be limiting or where large-scale comparative studies require economy of scale.

High-Throughput XL-MS Screening

Core facilities and high-throughput proteomics laboratories benefit from the 8–10 hour sample preparation time achievable with Azide-DSBSO [1][2], which compresses multi-day protocols into a single working day. This enables same-day data generation, increased instrument utilization, and faster project turnaround, key metrics for shared resource operations.

Nuclear Protein Complex Analysis

The 4–5× improvement in crosslink enrichment efficiency relative to biotin-streptavidin methods [1] makes Azide-DSBSO particularly valuable for detecting weak or transient PPIs and low-abundance protein complexes. The ability to detect crosslinks from as little as 0.25 μg of crosslinked E. coli ribosomes in a 100 μg background of tryptic HEK peptides [1] supports its application in studies of challenging, low-copy-number interactors.

Application
Selection Property
Validation Focus
Proteome-wide in vivo PPI mapping
Membrane permeability + enrichment
Crosslink identification depth and reproducibility
PDX tumor interactome mapping
Low sample requirement + enrichment
Subtype-specific PPI network resolution
High-throughput XL-MS screening
Single-day SCX protocol + DBCO enrichment
Turnaround time and data completeness
Nuclear protein complex analysis
Compatibility with nuclear extracts
Recovery of low-abundance complexes
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